molecular formula C13H14BrFN2 B2930721 6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole CAS No. 1231930-36-1

6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole

Cat. No. B2930721
CAS RN: 1231930-36-1
M. Wt: 297.171
InChI Key: XVDWZIXZMYBLBR-UHFFFAOYSA-N
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Description

“6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole” is an organic compound with the molecular formula C13H14BrFN2 . It is an important intermediate in the synthesis of various pharmaceuticals . It has been widely used in the fields of antibacterial, antiviral, and antitumor research .


Molecular Structure Analysis

The molecular structure of “6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Anticancer Activity

The compound has been synthesized and evaluated for its potential as an anticancer agent . It has shown inhibitory activity on the viability of various human cancer cell lines, including liver, breast, and leukemia cells, using the MTT reduction assay . This suggests its potential use in developing new therapeutic agents targeting these cancers.

Antiangiogenic Properties

Some derivatives of this compound have demonstrated significant antiangiogenic activity , which is the process of inhibiting the growth of new blood vessels. This is particularly important in cancer treatment as it can prevent tumors from acquiring the blood supply needed for their growth .

Antioxidant Capabilities

The compound has been tested for its antioxidant activities using different assays, such as DPPH, hydroxyl, and superoxide radical scavenging activity. This indicates its potential application in preventing oxidative stress-related diseases .

Synthesis of Kinase Inhibitors

It can be used in the preparation of kinase inhibitors like Abemaciclib, which is used for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer after disease progression following endocrine therapy and prior chemotherapy .

Therapeutic Potential in Various Diseases

Imidazole derivatives, including the compound , have a broad range of biological activities. They have been reported to possess antibacterial, antifungal, antiviral, and anti-inflammatory properties, making them valuable in treating a wide array of diseases .

Role in Life Sciences Research

The compound is used in life sciences research, including advanced technology studies, organic synthesis, and environmental measurement. It serves as a critical reagent in various experimental and analytical procedures .

Mechanism of Action

Target of Action

It is noted that this compound is used in the preparation of abemaciclib , a kinase inhibitor used for the treatment of certain types of breast cancer . Therefore, it can be inferred that the compound may interact with kinases or related proteins.

Mode of Action

Given its use in the synthesis of Abemaciclib , it may be involved in inhibiting kinase activity, thereby affecting cell division and growth.

Result of Action

Given its potential role in the synthesis of kinase inhibitors like abemaciclib , it may contribute to the inhibition of cell division and growth, particularly in cancer cells.

properties

IUPAC Name

6-bromo-1-cyclopentyl-4-fluoro-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2/c1-8-16-13-11(15)6-9(14)7-12(13)17(8)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDWZIXZMYBLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CCCC3)C=C(C=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1-cyclopentyl-4-fluoro-2-methyl-1H-benzo[d]imidazole

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